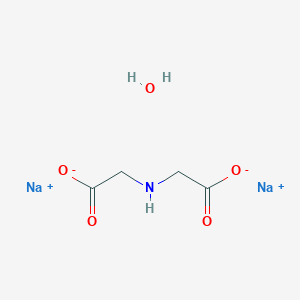

亚氨基二乙酸二钠水合物

描述

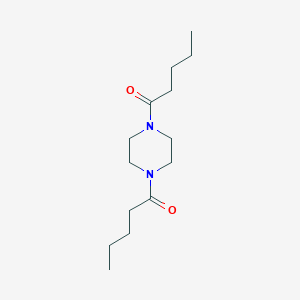

Disodium iminodiacetate is a compound that has been studied in various contexts, particularly in the synthesis and characterization of coordination polymers and catalysts. It is derived from iminodiacetic acid (IDA), which can undergo reactions with lanthanide oxides to form three-dimensional lanthanide-based coordination polymers. During this process, IDA is transformed into a 2,5-diketopiperazine-1,4-diacetate . Additionally, disodium iminodiacetate is a byproduct in the dehydrogenation of diethanolamine over Cu/ZrO2 catalysts, a reaction that has been explored for its potential in synthesizing various compounds .

Synthesis Analysis

The synthesis of disodium iminodiacetate can be achieved through the dehydrogenation of diethanolamine using Cu/ZrO2 catalysts. The catalysts are prepared by reducing CuO/ZrO2 with hydrazine hydrate, which allows for the control of the Cu0/Cu+ ratio on the catalyst surface. This ratio significantly affects the dehydrogenation process, leading to the formation of disodium iminodiacetate .

Molecular Structure Analysis

The molecular structure of disodium iminodiacetate has been investigated through various analytical techniques. For instance, diorganotin(IV) complexes with the monohydrate disodium salt of iminodiacetic acid have been synthesized and characterized using FT-IR, NMR, mass spectrometry, and thermogravimetric analyses. These studies have revealed a mono-dentate binding mode of the carboxylic acid group and a tetra-coordinated environment around tin(IV) in solution .

Chemical Reactions Analysis

Disodium iminodiacetate is involved in several chemical reactions. It is a byproduct in the synthesis of sodium glycinate, which occurs via the tautomerism of intermediate products and Schiff base hydrolysis during the dehydrogenation of diethanolamine. The formation mechanisms of both disodium iminodiacetate and sodium glycinate have been deduced by investigating the product yield, reaction time, and the presence of acetaldehyde in the evolved gas .

Physical and Chemical Properties Analysis

The physical and chemical properties of disodium iminodiacetate have been explored through studies on its thermal behavior. The thermal properties of IDA and its disodium salt were investigated using differential thermal analysis (DTA), thermogravimetry (TG), and static heating. The decomposition processes of these compounds were followed by analyzing the gaseous evolved products by chromatography and investigating the residual substances by IR spectroscopy . Additionally, the properties of disodium-N-dodecyliminodiacetate in aqueous solution have been studied, revealing its zwitterionic characteristic and its behavior in surface tension phenomena .

科学研究应用

亚氨基二乙酸-琼脂糖载体的制备

亚氨基二乙酸二钠水合物已被用于制备不同的亚氨基二乙酸-琼脂糖载体 . 这些载体可用于选择性吸附大型蛋白质。这种应用在生物化学领域尤为重要,因为蛋白质纯化是常见的要求。

多齿配体的合成

亚氨基二乙酸二钠水合物的另一个应用是在合成多齿配体 . 例如,它已被用于制备N-(邻羟基苄基)亚氨基二乙酸 . 多齿配体是能够与单个金属原子形成多个键的分子,这在化学的各个领域(包括催化和材料科学)中都很有用。

安全和危害

Disodium Iminodiacetate Hydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

作用机制

Target of Action

Disodium Iminodiacetate Hydrate, also known as Iminodiacetic acid disodium salt hydrate, is primarily used in the preparation of different iminodiacetic acid-agarose supports . These supports are useful for the selective adsorption of large proteins . Therefore, the primary targets of this compound are large proteins.

Mode of Action

It is known that it interacts with its targets (large proteins) through selective adsorption

Result of Action

The primary result of the action of Disodium Iminodiacetate Hydrate is the selective adsorption of large proteins . This can have various molecular and cellular effects, depending on the specific proteins involved and the context in which the compound is used.

属性

IUPAC Name |

disodium;2-(carboxylatomethylamino)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGCHXLMBAKPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NNa2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207398-95-6, 17593-73-6 | |

| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium iminodiacetate dibasic monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

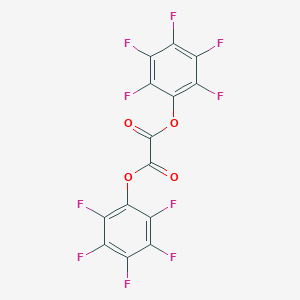

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

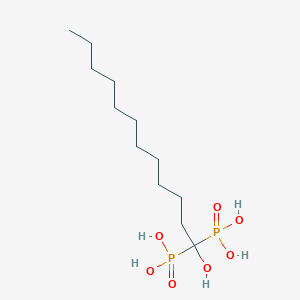

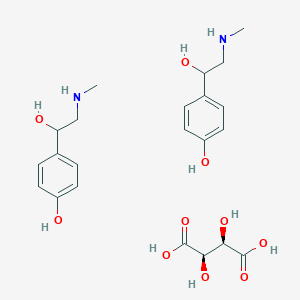

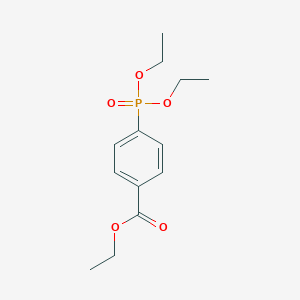

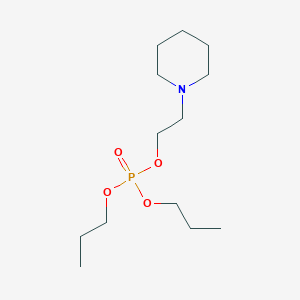

Feasible Synthetic Routes

Q & A

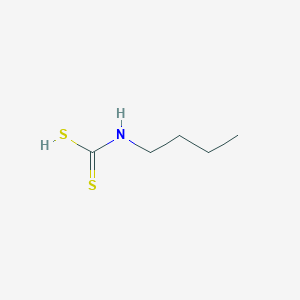

Q1: What is the role of Iminodiacetic acid disodium salt hydrate in the synthesis of the multinuclear complexes described in the paper?

A1: Iminodiacetic acid disodium salt hydrate (Na2LH) acts as a crucial building block in the synthesis of both the bimetallic tin(IV) and heterobimetallic tin(IV)-palladium(II) complexes. [] It reacts with carbon disulfide (CS2) to form a dithiocarboxyazane diacetate ligand, which then coordinates to the metal centers. This ligand provides a bridge between the metal ions, leading to the formation of the desired bimetallic structures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)